molecular formula C11H5F4NaO5S B609911 Pentynoic acid STP ester CAS No. 1807530-14-8

Pentynoic acid STP ester

カタログ番号: B609911
CAS番号: 1807530-14-8
分子量: 348.2
InChIキー: QVSTTZKAIDTZNG-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

This water soluble alkyne activated ester reagent is used for the attachment of alkyne group to variois biomolecules such as proteins, and peptides. Amino-DNA, and other amines can be used as well. Since natural proteins do not contain alkynes, but almost always contain amines (lysines), this molecule is an "adaptor" to turn natural amines into alkynes.

特性

CAS番号

1807530-14-8

分子式

C11H5F4NaO5S

分子量

348.2

IUPAC名

4-​Pentynoic acid, 2,​3,​5,​6-​tetrafluoro-​4-​sulfophenyl ester, sodium salt

InChI

InChI=1S/C11H6F4O5S.Na/c1-2-3-4-5(16)20-10-6(12)8(14)11(21(17,18)19)9(15)7(10)13;/h1H,3-4H2,(H,17,18,19);/q;+1/p-1

InChIキー

QVSTTZKAIDTZNG-UHFFFAOYSA-M

SMILES

C#CCCC(OC1=C(F)C(F)=C(S(=O)([O-])=O)C(F)=C1F)=O.[Na+]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

製品の起源

United States

Foundational & Exploratory

A Technical Guide to Pentynoic Acid STP Ester Protein Labeling: Mechanism and Application

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to selectively tag and identify proteins within complex biological systems is paramount. Pentynoic acid STP (sulfotetrafluorophenyl) ester has emerged as a powerful chemical tool for this purpose. This in-depth guide will elucidate the core mechanism of pentynoic acid STP ester protein labeling, provide practical experimental protocols, and offer insights into the rationale behind its application, grounded in the principles of bioorthogonal chemistry.

Part 1: The Core Mechanism - A Two-Stage Process

The utility of this compound in protein labeling hinges on a two-stage strategy: the initial covalent modification of the protein followed by a highly specific secondary reaction known as "click chemistry."

Stage 1: Covalent Labeling of Proteins

This compound is an amine-reactive chemical probe.[1][2][3] The core of its functionality lies in the STP ester group, which is highly reactive towards nucleophilic primary amines found on proteins.[4] The most common targets are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[5][6]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: The primary amine on a protein acts as a nucleophile, attacking the electrophilic carbonyl carbon of the STP ester.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The sulfotetrafluorophenyl group is an excellent leaving group, and its departure collapses the intermediate.

  • Stable Amide Bond Formation: The result is the formation of a stable amide bond, covalently linking the pentynoic acid moiety to the protein.[7] This process effectively installs a terminal alkyne, a bioorthogonal handle, onto the protein.[1][2][3][4]

The reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the primary amines are deprotonated and thus sufficiently nucleophilic.[4][8] Below this range, protonation of the amines reduces their reactivity.[4] Above this range, hydrolysis of the STP ester becomes a significant competing reaction, reducing labeling efficiency.[4][8]

STP esters offer an advantage over their more common N-hydroxysuccinimide (NHS) ester counterparts due to their increased hydrophilicity and water solubility.[1][2] This allows for efficient labeling in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein structure and function.[1][2]

G cluster_0 Protein Labeling with this compound Protein Protein-NH2 (Lysine residue) Labeled_Protein Alkyne-Labeled Protein Protein->Labeled_Protein Nucleophilic Acyl Substitution Pentynoic_STP This compound Pentynoic_STP->Labeled_Protein STP_Leaving_Group STP Leaving Group Labeled_Protein->STP_Leaving_Group

Caption: Covalent modification of a protein with this compound.

Stage 2: Bioorthogonal "Click" Chemistry

Once the protein is labeled with the alkyne handle, it can be detected and/or enriched through a bioorthogonal reaction. The most common reaction used is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10][11] This reaction is highly specific; the alkyne and an azide-functionalized reporter molecule will readily "click" together in the presence of a copper(I) catalyst to form a stable triazole linkage.[9][11]

The term "bioorthogonal" is critical here; it signifies that the alkyne and azide groups are essentially inert within the complex chemical environment of a biological sample and will not react with other functional groups present in proteins, lipids, or nucleic acids.[12][13] This ensures that the subsequent labeling is highly specific to the proteins that were initially tagged with the pentynoic acid probe.

The reporter molecule can be a variety of entities depending on the downstream application, including:

  • Fluorophores: for visualization by fluorescence microscopy or in-gel fluorescence scanning.

  • Biotin: for affinity purification and enrichment of the labeled proteins.

  • Mass tags: for identification and quantification by mass spectrometry.

G cluster_1 Downstream Detection via Click Chemistry Alkyne_Protein Alkyne-Labeled Protein CuAAC Cu(I) Catalyst Alkyne_Protein->CuAAC Azide_Reporter Azide-Reporter (e.g., Azide-Biotin) Azide_Reporter->CuAAC Final_Product Reporter-Tagged Protein CuAAC->Final_Product Stable Triazole Formation

Caption: Detection of alkyne-labeled proteins using CuAAC click chemistry.

Part 2: Experimental Protocol and Considerations

The following protocol provides a general workflow for labeling proteins in a cell lysate with this compound, followed by biotinylation and enrichment.

Experimental Protocol: Protein Labeling and Enrichment
  • Lysate Preparation:

    • Prepare a cell lysate using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Avoid buffers containing primary amines like Tris, as they will compete with the labeling reaction.[14] Phosphate-buffered saline (PBS) is a suitable alternative.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Protein Labeling:

    • Adjust the protein concentration to 1-5 mg/mL in a buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate).[4][8]

    • Dissolve the this compound in an appropriate solvent like DMSO or DMF immediately before use to a stock concentration of 10-100 mM.[8][14] Do not store the ester in solution for extended periods due to hydrolysis.[6][14]

    • Add the this compound solution to the protein lysate to achieve the desired final concentration (a molar excess is typically used).[4] The optimal concentration should be determined empirically.

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[5][8]

  • Removal of Excess Probe (Optional but Recommended):

    • Excess, unreacted this compound can be removed by dialysis or using a desalting column to prevent it from reacting with downstream reagents.[5][7]

  • Click Chemistry Reaction:

    • To the alkyne-labeled protein sample, add the following "click cocktail" components in order:

      • Azide-biotin reporter molecule.

      • A copper(I)-stabilizing ligand (e.g., TBTA or THPTA) to improve reaction efficiency and protect proteins from damage by reactive oxygen species.[15]

      • A reducing agent (e.g., sodium ascorbate or TCEP) to reduce copper(II) to the active copper(I) catalytic state.[15]

      • Copper(II) sulfate (CuSO4).

    • Incubate the reaction for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-conjugated beads to the reaction mixture and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins for downstream analysis (e.g., SDS-PAGE, western blot, or mass spectrometry).

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Labeling pH 8.3 - 8.5Optimal for deprotonation of primary amines, maximizing nucleophilicity while minimizing ester hydrolysis.[4][8]
Labeling Buffer Amine-free (e.g., PBS, bicarbonate)Prevents competition with the intended protein targets.[14]
This compound Molar excess (e.g., 8-fold)Drives the labeling reaction to completion; may require optimization.[4][8]
Protein Concentration 1 - 10 mg/mLEnsures efficient reaction kinetics.[4]

Part 3: Trustworthiness and Validation

To ensure the integrity of the experimental results, several controls are essential:

  • No-Ester Control: A sample that goes through the entire workflow without the addition of this compound. This will reveal any proteins that non-specifically bind to the affinity resin.

  • Competition Assay: Pre-incubation of the sample with a known ligand or inhibitor for a protein of interest before adding the this compound. A reduction in labeling of the target protein indicates specific labeling at or near the binding site.

  • In-gel Fluorescence: Parallel to biotinylation for enrichment, a sample can be "clicked" with a fluorescent azide. This allows for direct visualization of labeled proteins by SDS-PAGE, providing a rapid assessment of labeling efficiency and specificity.

Conclusion

This compound protein labeling is a robust and versatile technique for covalently tagging proteins with a bioorthogonal handle. Its high reactivity, coupled with the specificity of the subsequent click chemistry reaction, enables a wide array of applications in proteomics, including the identification of drug targets, the characterization of protein-protein interactions, and the visualization of proteins in complex biological systems. By understanding the underlying chemical mechanisms and carefully controlling the experimental parameters, researchers can effectively leverage this powerful tool to advance their scientific discoveries.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • Wright, W. S., & Sieber, S. A. (2016). Click Chemistry in Proteomic Investigations. Proteomics, 16(8), 1177–1193. Retrieved from [Link]

  • Li, N., et al. (2014). Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities. Bioconjugate Chemistry, 25(9), 1727–1735. Retrieved from [Link]

  • Frontiers. (n.d.). Specific and quantitative labeling of biomolecules using click chemistry. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Antibodies.com. (n.d.). This compound (A270238). Retrieved from [Link]

  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • Kumar, A., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Bioconjugate Chemistry, 30(10), 2596–2602. Retrieved from [Link]

  • Wang, W., et al. (2020). Bioorthogonal Metabolic Labeling Utilizing Protein Biosynthesis for Dynamic Visualization of Nonenveloped Enterovirus 71 Infection. ACS Chemical Neuroscience, 11(3), 350–360. Retrieved from [Link]

  • van der Zouwen, C., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(1), 132–138. Retrieved from [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Retrieved from [Link]

  • Debets, M. F., et al. (2011). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Bioorganic & Medicinal Chemistry, 19(21), 6254–6262. Retrieved from [Link]

  • Coin, I., et al. (2021). Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells. bioRxiv. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Advanced Applications of Mass Spectrometry for Proteomics Analysis. Retrieved from [Link]

  • Aslam, B., et al. (2017). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Journal of Proteomics & Bioinformatics, 10(1), 1–2. Retrieved from [Link]

  • Aslam, B., et al. (2017). Proteomics: Concepts and applications in human medicine. Biomedical Reports, 6(6), 615–620. Retrieved from [Link]

Sources

Chemoproteomic Functionalization: Discovering Protein-Protein Interactions via Pentynoic Acid STP Ester Baiting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Pentynoic acid sulfotetrafluorophenyl (STP) ester as a high-fidelity chemical probe for discovering novel protein-protein interactions (PPIs). Unlike traditional genetic tagging (e.g., FLAG, His, BioID), which requires cloning and overexpression, Pentynoic acid STP ester enables the conversion of native, endogenous, or unmodified recombinant proteins into "clickable" baits.

This methodology leverages the superior hydrophilicity of the STP moiety to label surface-accessible amines under physiological conditions, minimizing protein denaturation. The resulting alkyne-functionalized bait is immobilized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to isolate interacting partners (prey) from complex biological matrices for identification via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Part 1: The Chemistry of Capture

The Reagent: this compound

The reagent consists of two functional domains:

  • The Alkyne Handle (Pentynoic Acid): A bioorthogonal tag that is inert in biological systems but reacts specifically with azides.

  • The Leaving Group (STP Ester): The 4-sulfo-2,3,5,6-tetrafluorophenyl ester.[1]

Why STP and not NHS? While N-hydroxysuccinimide (NHS) esters are common, they are hydrophobic and prone to rapid hydrolysis. STP esters are negatively charged (sulfonated), making them highly water-soluble. This allows labeling to occur in 100% aqueous buffers without organic co-solvents (DMSO/DMF), which often disrupt weak PPIs or denature sensitive bait proteins.

Mechanistic Action

The STP ester undergoes nucleophilic attack by primary amines (Lysine ε-amines or N-terminal α-amines) on the target protein. This results in a stable amide bond, permanently attaching the alkyne handle.

ChemicalMechanism Protein Target Protein (Surface Lysine -NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack STP_Reagent Pentynoic Acid STP Ester STP_Reagent->Intermediate Product Alkyne-Labeled Protein (Bait) Intermediate->Product Amide Bond Formation LeavingGroup STP Leaving Group (Water Soluble) Intermediate->LeavingGroup Elimination

Figure 1: Reaction mechanism of this compound with protein amines. The hydrophilic STP group acts as the leaving group, yielding a stable alkyne-tagged protein.

Part 2: Strategic Workflow (The "Alkyne-Bait" Strategy)

The discovery of novel PPIs relies on creating a "Bait" that closely mimics the native state. Over-labeling a protein will occlude binding interfaces. This protocol emphasizes Low-Stoichiometry Labeling (1–2 labels per molecule).

Experimental Design
  • Bait Functionalization: Lightly label the purified protein with this compound.

  • Immobilization: Covalently attach the bait to Azide-functionalized magnetic beads via CuAAC.

  • Affinity Enrichment: Incubate beads with cell lysate (Prey source).

  • Elution & Analysis: Elute bound complexes and identify via MS.

Workflow cluster_0 Phase 1: Bait Preparation cluster_1 Phase 2: Capture & Discovery P1 Purified Native Protein P2 Trace Labeling (Pentynoic STP Ester) P1->P2 P3 Alkyne-Bait P2->P3 C2 Click Reaction (Immobilization) P3->C2 C1 Azide-Magnetic Beads C1->C2 C3 Lysate Incubation (Binding) C2->C3 C4 Stringent Washing C3->C4 C5 On-Bead Digestion / Elution C4->C5 C6 LC-MS/MS Analysis C5->C6

Figure 2: End-to-end workflow for converting a native protein into a chemical bait for PPI discovery.

Part 3: Detailed Protocol

Reagents & Buffers
ComponentSpecificationPurpose
Labeling Buffer 50 mM HEPES or PBS, pH 8.2Amine-free environment for conjugation.
Pentynoic STP Ester 10 mM stock in water (fresh)The labeling reagent.
Quench Buffer 1 M Tris-HCl, pH 8.0Scavenges unreacted ester.
Capture Resin Azide-PEG3-Magnetic BeadsSolid support for bait immobilization.
Lysis Buffer 0.5% NP-40, 50 mM Tris pH 7.5, 150 mM NaClSolubilizes prey proteins while preserving interactions.
Step-by-Step Methodology
Step 1: Low-Stoichiometry Labeling

Objective: Attach 1-2 alkyne handles per protein molecule to preserve binding sites.

  • Prepare protein at 1–2 mg/mL in Labeling Buffer . Ensure no primary amines (Tris, Glycine) are present.[2]

  • Calculate a 3:1 molar excess of this compound to Protein.

    • Note: Unlike standard protocols calling for 10-20x excess, PPI discovery requires minimal modification.

  • Add the STP ester stock to the protein solution.

  • Incubate for 45 minutes at 4°C (slow reaction preserves folding) or 15 minutes at Room Temp.

  • Quench: Add Quench Buffer to a final concentration of 50 mM Tris. Incubate for 10 minutes.

  • Desalt: Remove excess reagent using a Zeba Spin Column (7K MWCO) or dialysis.

Step 2: "Click" Immobilization
  • Wash 50 µL of Azide-Magnetic Beads with PBS.

  • Resuspend beads in the Alkyne-Protein solution.

  • Add CuAAC Catalysts (pre-mixed):

    • CuSO4 (1 mM final)

    • THPTA Ligand (5 mM final)

    • Sodium Ascorbate (10 mM final)

  • Incubate for 1 hour at Room Temp with rotation.

  • Wash beads 3x with PBS to remove non-covalently bound bait.

Step 3: Interaction Enrichment (Pull-Down)
  • Add 500 µL of cell lysate (1 mg/mL protein) to the immobilized bait beads.

  • Control: Prepare a parallel sample using "Blank" beads (Azide beads treated with click reagents but no protein) to identify non-specific binders.

  • Incubate for 2–4 hours at 4°C.

  • Wash:

    • 2x with Lysis Buffer (removes weak non-specifics).

    • 2x with PBS (removes detergent for MS compatibility).

Step 4: Elution & MS Prep
  • On-Bead Digestion: Resuspend beads in 50 mM Ammonium Bicarbonate + Trypsin. Incubate overnight at 37°C.

  • Collect supernatant (peptides).

  • Desalt using C18 StageTips and analyze via LC-MS/MS.

Part 4: Data Analysis & Validation

Quantitative Filtering

To distinguish true interactors from background contaminants (e.g., heat shock proteins, ribosomal proteins), use Label-Free Quantification (LFQ) .

Criteria for "Novel Interactor":

  • Fold Change: > 4-fold intensity in Bait sample vs. Control beads.

  • Peptide Count: > 2 unique peptides.

  • Reproducibility: Present in at least 2/3 biological replicates.

Validation (The "Reverse" Experiment)

Once a novel PPI (Protein X) is identified:

  • Obtain an antibody for Protein X.

  • Perform a standard Co-Immunoprecipitation (Co-IP) targeting Protein X.

  • Western Blot for your original Bait protein.

  • If the Bait Co-IPs with Protein X, the interaction is validated.

References

  • STP Ester Chemistry & Advantages

    • Source: Lumiprobe Corporation. "this compound: Water soluble alkyne activated ester."[3]

  • Comparison of NHS vs. STP Esters in Proteomics

    • Source: Gee, K. R., et al. (1999). "4-Sulfotetrafluorophenyl (STP) esters: New water-soluble amine-reactive reagents for labeling biomolecules."[1][4] Tetrahedron Letters.

    • URL:[Link]

  • Chemoproteomic Profiling Str

    • Source: Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology.
    • URL:[Link]

  • Click Chemistry in Proteomics

    • Source: Parker, C. G., & Pratt, M. R. (2020).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing the molar ratio of Pentynoic acid STP ester to protein.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Molar Ratios for Pentynoic Acid 4-Sulfotetrafluorophenyl (STP) Ester Conjugation Case ID: T-GEN-ALK-001 Status: Active Guide

Executive Summary: The Chemistry of Control

You are working with Pentynoic Acid STP Ester , a bifunctional linker designed to install a "click-ready" terminal alkyne onto surface lysine residues of a protein.

The Reagent: Unlike standard NHS esters, the STP (4-sulfotetrafluorophenyl) ester moiety is hydrophilic and significantly more stable in aqueous solution. This allows for greater control over the labeling reaction but requires specific optimization of the molar excess to avoid two extremes:

  • Under-labeling: Insufficient alkyne handles for subsequent click chemistry.

  • Over-labeling: Modification of critical lysines (active sites), isoelectric point (pI) shift, and protein precipitation.

This guide replaces rigid templates with a dynamic troubleshooting and optimization workflow.

Core Optimization Workflow

Phase A: The Golden Ratio Screen

There is no single "correct" ratio. You must determine the Degree of Labeling (DOL) that balances reactivity with protein stability.

Experimental Setup: Perform a small-scale screen (100 µg protein per condition) using the following molar excesses.

ConditionMolar Excess (Linker : Protein)Target DOL (Alkyne/Protein)Application Context
Low 5 : 1 1 – 2Sensitive enzymes; Active site preservation.
Medium 10 : 1 3 – 5Antibodies (IgG); Standard bioconjugation.
High 20 : 1 > 6High-density loading; Robust scaffold proteins (e.g., BSA).
Phase B: Reaction Parameters
  • Buffer: 100 mM Sodium Bicarbonate (pH 8.3 – 8.5) or HEPES (pH 8.0 – 8.2).

    • Critical:NO primary amines (Tris, Glycine, Ammonium ions).

  • Protein Concentration: Maintain 2–10 mg/mL .

    • Why? At <2 mg/mL, the rate of hydrolysis (reaction with water) competes significantly with aminolysis (reaction with lysine), requiring much higher molar excesses to achieve the same DOL.

  • Solvent: Dissolve this compound in anhydrous DMSO or DMF.

    • Limit: Keep final organic solvent concentration <10% (v/v) to prevent denaturation.

Visualization: The Optimization Logic

The following diagram illustrates the decision matrix for optimizing your conjugation workflow.

OptimizationWorkflow Start Start: Protein + Pentynoic STP Ester Screen Screen Molar Ratios (5x, 10x, 20x) Start->Screen Incubate Incubation (1h @ RT or 4h @ 4°C) Screen->Incubate Purify Purification (Desalt/Dialysis) Incubate->Purify Analysis QC: Determine DOL Purify->Analysis LowDOL DOL Too Low (<1) Analysis->LowDOL Inefficient HighDOL Precipitation/Inactive Analysis->HighDOL Over-labeled Success Optimal DOL (Proceed to Click) Analysis->Success Target Met LowDOL->Screen Increase Ratio or pH HighDOL->Screen Decrease Ratio

Figure 1: Iterative workflow for determining the optimal molar excess of STP ester.

Technical Troubleshooting (Q&A)

Issue 1: "I cannot calculate the DOL using my UV-Vis spectrophotometer."

Diagnosis: The "Invisible" Linker. Explanation: Unlike fluorophores (e.g., FITC, Cy5), Pentynoic acid is non-chromophoric . It does not have a distinct absorbance peak in the visible spectrum, and its UV absorbance overlaps entirely with the protein (280 nm). You cannot use the standard Beer-Lambert DOL formula. Solution:

  • Gold Standard: Use Intact Protein LC-MS . Calculate the mass shift.

    • Mass of Pentynoic modification: +80.09 Da (Pentynoic acid 98.10 Da – Water 18.01 Da).

    • Formula:

      
      .
      
  • Functional Assay: React a small aliquot of your product with a Fluorophore-Azide (e.g., Cy5-Azide) via Click Chemistry. Purify and measure the Fluorophore-to-Protein ratio. This acts as a proxy for the available alkyne handles.

Issue 2: "My protein precipitated immediately upon adding the reagent."

Diagnosis: Hydrophobic Shock or Over-modification. Explanation:

  • Over-modification: Lysines are positively charged. Converting them to amides (neutral) changes the protein's isoelectric point (pI) and reduces solubility.

  • Solvent Shock: Adding a large volume of DMSO/DMF directly to the protein. Solution:

  • Reduce Molar Ratio: Drop from 20x to 10x or 5x.

  • Add Slowly: Do not add the STP ester stock all at once. Add it in small aliquots while gently vortexing.

  • Check Solvent: Ensure the final DMSO concentration is <10%. If the protein is very labile, aim for <5%.

Issue 3: "The subsequent Click Reaction failed (No signal)."

Diagnosis: Hydrolysis of the STP Ester. Explanation: The STP ester is moisture-sensitive. If your stock solution was stored in DMSO that absorbed water (DMSO is hygroscopic), the ester hydrolyzed to the non-reactive carboxylic acid before it ever touched your protein. Solution:

  • Fresh Stock: Always prepare the STP ester stock solution immediately before use. Do not store dilute stocks.

  • Anhydrous Solvents: Use high-quality, anhydrous DMSO or DMF.

  • pH Check: Ensure your reaction buffer is actually pH 8.3–8.5. If the pH is < 7.5, the lysine amines are protonated (

    
    ) and non-nucleophilic, preventing reaction.
    

Frequently Asked Questions (FAQ)

Q: Why use STP esters instead of NHS esters? A: STP (4-sulfotetrafluorophenyl) esters are superior for two reasons:

  • Solubility: The sulfonate group makes the reagent water-soluble, reducing the risk of precipitating hydrophobic proteins.

  • Stability: STP esters have a longer half-life in aqueous buffers (pH 8) compared to NHS esters, giving you a wider window for the labeling reaction to occur before the reagent hydrolyzes.

Q: Can I use Tris-HCl buffer? A: Absolutely not. Tris contains a primary amine. The STP ester will react with the Tris molecules instead of your protein, neutralizing the reagent. Use Bicarbonate, Borate, HEPES, or Phosphate (PBS) buffers.

Q: How do I remove excess Pentynoic acid after the reaction? A: Since Pentynoic acid is a small molecule (~100 Da), it is easily removed via:

  • Zeba Spin Desalting Columns (7K MWCO) (Recommended for speed).

  • Dialysis (Recommended for large volumes).

  • Size Exclusion Chromatography (SEC).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1]

    • Source:

    • Relevance: The authoritative text on amine-reactive chemistries and optimization of molar r
  • Thermo Fisher Scientific.Amine-Reactive Probe Labeling Protocol.

    • Source:

    • Relevance: Provides standard operating procedures for TFP/STP and NHS ester labeling, including pH and solvent consider
  • Lumiprobe.this compound Protocol.

    • Source:

    • Relevance: Specific handling instructions for this compound, confirming hydrophilicity and storage requirements.
  • Gee, K. R., et al. (1999). 4-Sulfotetrafluorophenyl (STP) esters: New water-soluble amine-reactive reagents for labeling biomolecules.[2] Tetrahedron Letters, 40(8), 1471-1474.

    • Source:

    • Relevance: The foundational paper establishing the superior stability and solubility of STP esters over NHS esters.

Sources

Technical Support Center: Troubleshooting Poor Recovery of Labeled Peptides After Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low peptide recovery following enrichment protocols. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot your experiments. This guide is structured as a series of questions and answers, moving from common, high-level issues to more specific, in-depth problems organized by experimental stage.

Part 1: Quick Diagnosis - Frequently Asked Questions (FAQs)

This section addresses the most common and critical issues that can lead to catastrophic failure, such as complete loss of signal.

Q1: I've lost my entire sample. After enrichment and processing, I see no detectable peptides in my LC-MS/MS analysis. What are the most likely causes?

A1: Complete sample loss is often traced back to a few critical steps. Here are the top three culprits:

  • Inefficient Labeling or Label Hydrolysis: If the labeling reaction (e.g., with TMT, iTRAQ) is inefficient, the antibody or affinity resin used for enrichment has no target to bind. TMT reagents, for example, are moisture-sensitive and should be freshly prepared; repeated use of reconstituted reagents can lead to drastically reduced labeling efficiency[1].

  • Failed Enrichment/Binding: This can happen if the antibody-antigen interaction is compromised or if the affinity resin's capacity is exceeded or not properly activated. For instance, an incorrect buffer pH can prevent binding[2][3].

  • Loss During Desalting/Cleanup: Peptides can be irreversibly lost during solid-phase extraction (SPE) steps (e.g., C18 ZipTips) if not handled correctly. Acidification of the sample to a pH <3 with formic or trifluoroacetic acid (TFA) is crucial for binding peptides to reversed-phase resins[4]. Over-drying the sample after elution can also lead to significant losses, as the small peptide pellet can be difficult to resuspend[5].

Q2: My peptide recovery is inconsistent between samples in the same batch. Why?

A2: Inter-sample variability within the same experiment often points to issues in sample handling and preparation.

  • Inaccurate Peptide Quantification: If the initial peptide amount is not accurately determined before labeling, the reagent-to-peptide ratio will be inconsistent, leading to variable labeling efficiency across samples[6].

  • Variable pH During Labeling: The pH of the labeling reaction is critical. If residual acidic buffers (e.g., from trypsin digestion) are not adequately neutralized, the reaction efficiency can drop significantly in some samples[2][3]. Resuspending peptides in a higher molarity buffer, such as 500 mM HEPES, can provide more consistent pH control[2][3].

  • Pipetting Errors: When working with small volumes, minor pipetting errors during sample loading, washing, or elution can lead to significant differences in recovery. Always use low-retention tips and visually confirm that the entire sample has been transferred[5].

Q3: I see a high signal in my flow-through and/or first wash fractions. What does this indicate?

A3: Detecting your target peptides in the flow-through or initial washes is a clear sign of a problem at the binding stage. This means your labeled peptides are not being captured by the enrichment matrix (e.g., antibody-conjugated beads). The primary reasons include:

  • Incorrect Buffer Conditions: Antibody-antigen binding is typically optimal at physiological pH and ionic strength[7]. Check that your binding buffer is correctly prepared and adjusted.

  • Insufficient Incubation: The binding reaction may not have reached equilibrium. Consider increasing the incubation time or performing the incubation with gentle end-over-end rotation to ensure adequate mixing.

  • Antibody/Bead Issues: The antibody may have lost activity, or it may not be properly conjugated to the beads. If possible, test the antibody's binding capacity with a known standard.

Part 2: Deep Dive - A Stage-by-Stage Troubleshooting Guide

This section provides a more detailed, systematic approach to troubleshooting, broken down by the major stages of a typical labeled peptide enrichment workflow.

Stage 1: Sample Preparation & Labeling

Problems at this initial stage will cascade through the entire workflow. Ensuring high-quality sample prep and efficient labeling is paramount.

Q4: How can I be sure my labeling reaction (e.g., TMT) was successful before proceeding to the enrichment step?

A4: Verifying labeling efficiency is a critical quality control step. Inefficient labeling is a common source of poor recovery[2][8].

  • Expert Insight: Before combining all your samples for enrichment, it is best practice to perform a "label check." This involves taking a small aliquot (e.g., 1-2%) from each individually labeled sample, pooling them, desalting the mix, and analyzing it by LC-MS/MS.

  • What to Look For: In the MS/MS spectra, you should see the reporter ions corresponding to each TMT tag used. Unlabeled peptides will not produce these reporter ions. The goal is to achieve >95% labeling efficiency, meaning over 95% of identified peptides show the TMT modification[1]. If efficiency is low, it indicates a problem with the labeling protocol itself.

Workflow: TMT Labeling Efficiency Check

Troubleshooting_Tree cluster_binding Binding Issues cluster_elution Elution Issues cluster_upstream Upstream Issues Start Start: Poor Peptide Recovery Check_FT_Wash Analyze Flow-Through (FT) & Wash Fractions Start->Check_FT_Wash Check_Beads Analyze Peptides Remaining on Beads Start->Check_Beads Signal_In_FT High Signal in FT/Wash? Check_FT_Wash->Signal_In_FT Signal_On_Beads High Signal on Beads? Check_Beads->Signal_On_Beads Binding_Issue Binding/Enrichment Failure Signal_In_FT->Binding_Issue Yes Signal_Not_In_FT No Signal in FT/Wash Signal_In_FT->Signal_Not_In_FT No Binding_Buffer Check Binding Buffer pH & Composition Binding_Issue->Binding_Buffer Antibody_Bead Verify Antibody Activity & Bead Conjugation Binding_Issue->Antibody_Bead Incubation Optimize Incubation Time & Temperature Binding_Issue->Incubation Signal_Not_In_FT->Check_Beads Elution_Issue Elution Failure Signal_On_Beads->Elution_Issue Yes No_Signal_Anywhere No Signal Anywhere Signal_On_Beads->No_Signal_Anywhere No Elution_Buffer Optimize Elution Buffer (e.g., lower pH) Elution_Issue->Elution_Buffer Elution_Time Increase Elution Time or Repetitions Elution_Issue->Elution_Time Labeling_Fail Check Labeling Efficiency (Label Check) No_Signal_Anywhere->Labeling_Fail Sample_Loss Review Desalting/Cleanup & Handling Steps No_Signal_Anywhere->Sample_Loss

Caption: A decision tree for systematically diagnosing peptide loss.
References
  • Vertex AI Search. (n.d.). Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them.
  • Aragen Life Sciences. (n.d.). TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics.
  • Li, Y., et al. (2021). Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. ACS Omega.
  • MtoZ Biolabs. (n.d.). Common Challenges in TMT Proteomics and How to Overcome Them.
  • Drug Discovery News. (2024). Expert Advice: Unlocking efficiency in proteomics with TMT labeling.
  • ACS Omega. (2021). Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH.
  • PubMed. (n.d.). Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins.
  • PubMed Central (PMC). (n.d.). Improved Elution Conditions for Native Co-Immunoprecipitation.
  • ResearchGate. (2025). Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins.
  • Bitesize Bio. (2025). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To!.
  • The Rockefeller University. (n.d.). Working with Detergents.
  • ResearchGate. (2012). Troubleshoot methods for phosphopeptide enrichment?.
  • Antibodies.com. (2024). Immunoprecipitation (IP): The Complete Guide.
  • ResearchGate. (2021). Immunoprecipitation - I am getting non specific binding of my protein of interest to negative IgG control. How to reduce this?.
  • Sino Biological. (n.d.). Non-specific Binding in Immunoprecipitation (IP).
  • Vector Labs. (n.d.). Click-&-Go® Magnetic Beads Conjugation Kit.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Protein Precipitation with Iodoacetamide.
  • Thermo Fisher Scientific. (n.d.). Optimize elution conditions for immunoaffinity purification.
  • YouTube. (2024). Optimizing your Immunoprecipitation Workflow | A Guide to Troubleshooting and Optimization.
  • ResearchGate. (2025). Trouble recovering peptides after iodoTMT enrichment - Why No Detectable Peptide?.
  • PubMed Central (PMC). (n.d.). Antibody-based enrichment of peptides on magnetic beads for mass spectrometry-based quantification of serum biomarkers.
  • Thermo Fisher Scientific. (n.d.). Mass Spectrometry Sample Clean-Up Support—Troubleshooting.
  • ResearchGate. (2014). Can non-specific binding of proteins to ependorf tubes throw off Co-IP results?.
  • Thermo Fisher Scientific. (2015). Pierce Iodoacetamide, Single-Use User Guide.
  • LifeTein. (2024). Peptide Conjugation Magnetic Beads.
  • Abvigen Inc. (n.d.). Magnetic Beads Conjugation Services.
  • YouTube. (2017). Peptide Sample Prep Optimization and Troubleshooting.

Sources

Strategies to reduce sample loss during Pentynoic acid STP ester workflows.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Minimize Sample Loss & Maximize Labeling Efficiency

Audience: Chemical Proteomics Researchers & Drug Discovery Scientists

Introduction: The Stability-Solubility Paradox

Welcome to the Technical Support Center. You are likely using Pentynoic Acid STP Ester (Sulfotetrafluorophenyl ester) to functionalize lysine residues on a target proteome with an alkyne handle for downstream click chemistry.[1][2][3]

The Core Challenge: While STP esters are designed for superior water solubility compared to varying NHS-esters, they face a critical trade-off: Hydrolytic Instability. Sample loss in this workflow rarely looks like a "disappearing" sample; instead, it manifests as low labeling efficiency (inactive reagent) or protein precipitation (destabilized conjugate).

This guide deconstructs the workflow into three critical control points where loss occurs and provides engineered solutions to stop it.

Module 1: Reagent Integrity & Storage (Pre-Analytical)

The Issue: The STP ester moiety is moisture-sensitive.[4] Hydrolysis converts the reactive ester into a non-reactive carboxylic acid (Pentynoic acid) and a sulfophenol byproduct. If your reagent is hydrolyzed before it touches the protein, your effective concentration is zero.

Troubleshooting Guide: Reagent Handling
SymptomDiagnosisCorrective Strategy
Low/No Labeling Signal Reagent HydrolysisThe "Desiccator Warm-Up": Store reagent at -20°C with desiccant. Crucial: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture, instantly killing the ester.
Insoluble Precipitate Solvent ContaminationAnhydrous Solvents: Dissolve stock in anhydrous DMSO or DMF. Avoid old DMF (degrades to amines).[5] Use immediately. Aqueous stock solutions cannot be stored.
Variable Results Freeze-Thaw DegradationSingle-Use Aliquots: Do not refreeze stock solutions. Aliquot dry powder or anhydrous stock into single-use vials.

Module 2: The Conjugation Reaction (Chemical Loss)

The Issue: The labeling reaction is a race between Aminolysis (reaction with Protein-Lysine) and Hydrolysis (reaction with Water). To minimize sample loss, you must rig the race in favor of the protein.

Mechanism of Action: The Competition

G Reagent Pentynoic Acid STP Ester Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Protein Protein (Lysine-NH2) Protein->Intermediate + R-NH2 (pH 7.5-8.5) Water Water (Hydrolysis) Water->Intermediate + H2O (pH > 9.0) Product Labeled Protein (Stable Amide) Intermediate->Product Aminolysis (Desired) Byproduct Hydrolyzed Acid (Inactive) Intermediate->Byproduct Hydrolysis (Waste) STP_Group STP Leaving Group (Sulfophenol) Intermediate->STP_Group

Figure 1: The Kinetic Competition. High pH accelerates both pathways, but hydrolysis dominates above pH 9.0.

FAQ: Optimization Strategies

Q: What is the optimal pH to prevent reagent loss? A: Maintain pH 7.5 – 8.2 .

  • Why: Below pH 7.0, lysine amines are protonated (

    
    ) and unreactive. Above pH 8.5, the rate of hydrolysis increases exponentially, destroying the probe before it labels the protein.
    
  • Buffer Recommendation: 100 mM HEPES or Bicarbonate. Avoid Tris (contains primary amines that scavenge the reagent).[4][5]

Q: My protein precipitates upon adding the reagent. Why? A: This is likely Over-Labeling or Solvent Shock .

  • Over-Labeling: Modifying too many lysines neutralizes positive charges, altering the protein's isoelectric point (pI) and causing aggregation.

    • Fix: Reduce molar excess. Start with 10-20x molar excess .[4] Do not use 50x+ unless labeling a dilute peptide.

  • Solvent Shock: Even though STP esters are water-soluble, high local concentrations of DMSO (if used for stock) can precipitate proteins.

    • Fix: Ensure final organic solvent concentration is <5% (v/v) .

Module 3: Cleanup & Recovery (Physical Loss)

The Issue: Post-reaction, you must remove unreacted ester and the sulfophenol byproduct. This is the stage where physical sample loss (adsorption/retention) is most common.

Comparative Cleanup Strategies
MethodRecovery RiskCleanup EfficiencyBest For...
Spin Desalting (e.g., Zeba) Low (High Recovery)ModerateStandard Workflow. Best balance of yield and purity.
Dialysis Moderate (Adsorption)HighLarge volumes (>500 µL). Risk of sample expanding/diluting.
Precipitation (Acetone/TCA) High (Pellet Loss) Very HighProteomics Analysis. Only use if downstream is LC-MS (denaturing is acceptable).
Ultrafiltration (Amicon) Moderate (Membrane Binding)ModerateConcentrating dilute samples. Passivate membrane with BSA if possible (not for MS).

Critical Protocol: Preventing Spin Column Loss

  • Equilibration: Ensure the column is fully equilibrated in the destination buffer.

  • Stacking: Load the sample directly into the center of the resin bed. Do not let it run down the side (capillary action causes loss).

  • Chase: If sample volume is below the recommended minimum, add a "chase" buffer on top to push the sample through the void volume.

Module 4: Downstream Compatibility (Click Chemistry)

The Issue: The Pentynoic acid label is a "silent" handle until the Click reaction (CuAAC). Sample loss here is often due to Copper-Induced Precipitation .

Workflow Logic: The "Safe" Path

Workflow Start Labeled Protein (Pentynoic-Lysine) Decision Downstream Application? Start->Decision Path_Gel In-Gel Fluorescence Decision->Path_Gel Visualization Path_MS LC-MS / Proteomics Decision->Path_MS Identification Precip_Risk Risk: Cu-Induced Precipitation Path_Gel->Precip_Risk Action_MS 1. SP3 or S-Trap Cleanup 2. On-Bead Click (Solid Phase) 3. Tryptic Digest Path_MS->Action_MS Avoids Precipitation Loss Action_Gel 1. Perform Click 2. Acetone Precipitate 3. Re-solubilize in SDS Loading Buffer Precip_Risk->Action_Gel Mitigation

Figure 2: Decision tree for downstream processing to avoid copper-mediated aggregation.

Expert Tip: The THPTA Ligand

Never use "naked" copper sulfate. Always premix CuSO4 with a ligand like THPTA or TBTA (1:5 ratio). This protects the protein from oxidative damage and precipitation, significantly reducing sample loss during the click step.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.[1][2][3][5][6][7] (Foundational reference for Activity-Based Protein Profiling workflows).

Sources

Validation & Comparative

Advanced Proteomics: A Comparative Technical Guide to Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chemical proteomics, "click chemistry" is not a monolith but a spectrum of tools, each with distinct kinetic profiles, steric footprints, and biocompatibility constraints. As a Senior Application Scientist, I often see researchers default to CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) due to the low cost of reagents, only to struggle with protein precipitation or copper-induced oxidation. Conversely, those moving to "copper-free" SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) often underestimate the kinetic penalty and hydrophobicity of cyclooctynes.

This guide objectively compares the three dominant bioorthogonal chemistries—CuAAC , SPAAC , and IEDDA (Inverse Electron Demand Diels-Alder)—providing the data and protocols necessary to select the right tool for your specific proteomic application.

Part 1: The Mechanistic Landscape

CuAAC (The "Gold Standard" for Lysates)
  • Mechanism: A terminal alkyne reacts with an azide in the presence of Cu(I) to form a 1,4-disubstituted 1,2,3-triazole.

  • Key Advantage: The reagents (azide/alkyne) are tiny, causing minimal steric perturbation to the target protein.

  • Critical Flaw: Cu(I) generates Reactive Oxygen Species (ROS), which can degrade proteins and kill live cells.

SPAAC (The Live-Cell Workhorse)
  • Mechanism: A strained cyclooctyne (e.g., DBCO, BCN) reacts with an azide.[1] The ring strain releases the energy required to drive the reaction without a catalyst.

  • Key Advantage: Bioorthogonal and non-toxic (no copper).

  • Critical Flaw: Slower kinetics and bulky, hydrophobic reagents that can induce non-specific binding.

IEDDA (The Kinetic Speed Demon)[2]
  • Mechanism: A tetrazine reacts with a strained alkene (e.g., TCO - Trans-cyclooctene) to form a dihydropyridazine, followed by tautomerization.

  • Key Advantage: Reaction rates are orders of magnitude faster than CuAAC or SPAAC.

  • Critical Flaw: Reagents are larger and synthetically more complex; TCO can isomerize to the unreactive cis-form in biological conditions over time.

Part 2: Head-to-Head Performance Analysis

The following data aggregates performance metrics from standard proteomic workflows (e.g., Activity-Based Protein Profiling - ABPP).

Comparative Performance Table
FeatureCuAAC (Catalyzed)SPAAC (DBCO)IEDDA (Tetrazine/TCO)
Reaction Rate (

)



Steric Footprint Low (Smallest tags)High (Bulky rings)Medium/High
Biocompatibility Low (Cu toxicity)HighHigh
Specificity High (with proper ligand)Moderate (Hydrophobic binding)Very High
Primary Use Case Cell Lysates, Fixed CellsLive Cells, Metabolic LabelingLow-abundance targets, In vivo
Expert Insight: The Ligand Factor in CuAAC

The toxicity of CuAAC is often overstated because users fail to use the correct stabilizing ligands.

  • TBTA: The legacy ligand. Poor water solubility; often crashes out, killing the reaction.

  • THPTA: Water-soluble.[2][3][4] Protects proteins from oxidation but reacts slower.

  • BTTAA: The modern standard. Superior kinetics to THPTA and better protection against ROS. Recommendation: Always use BTTAA for cell-surface or fragile protein labeling.

Part 3: Visualizing the Pathways

The following diagrams illustrate the mechanistic flow and the specific ABPP workflow described in Part 4.

ClickChemistryPathways cluster_CuAAC CuAAC (Lysates) cluster_SPAAC SPAAC (Live Cell) cluster_IEDDA IEDDA (High Speed) Alkyne Terminal Alkyne (Probe) Copper Cu(I) + BTTAA Alkyne->Copper Azide Azide Tag (Reporter) Azide->Copper Triazole 1,2,3-Triazole (Stable Linkage) Copper->Triazole Fast High Yield DBCO DBCO (Strained Ring) Product2 Triazole Product DBCO->Product2 Azide2 Azide Tag Azide2->Product2 Slow No Catalyst TCO TCO (Trans-cyclooctene) Product3 Dihydropyridazine TCO->Product3 Tetrazine Tetrazine Tetrazine->Product3 Ultra-Fast Fluorogenic

Caption: Comparative mechanistic flow of CuAAC, SPAAC, and IEDDA reactions showing catalyst requirements and reaction intermediates.

Part 4: Experimental Workflow (ABPP)

This protocol focuses on Activity-Based Protein Profiling (ABPP) using CuAAC, as it remains the most robust method for enriching functional enzymes from complex lysates.

Objective: Enrich Serine Hydrolases using an FP-Alkyne probe and Biotin-Azide retrieval.

Reagents Required[1][5][6][7][8][9][10][11]
  • Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

  • Probe: FP-Alkyne (Fluorophosphonate-alkyne), 100x stock in DMSO.

  • Click Reagents:

    • Azide-PEG3-Biotin (10 mM in DMSO).

    • CuSO4 (50 mM in water).[5]

    • TCEP (50 mM in water, fresh).[5]

    • TBTA or BTTAA Ligand (10 mM in DMSO/t-Butanol 1:4).

  • Precipitation: Methanol, Chloroform.

Step-by-Step Protocol
1. Proteome Labeling[5][6][7][8][9]
  • Step: Dilute cell lysate to 1 mg/mL (1 mL total volume).

  • Step: Add FP-Alkyne (1 µM final conc).

  • Step: Incubate 1 hour at RT with gentle rotation.

  • Expert Note: Do not exceed 2% DMSO final concentration to avoid protein denaturation.

2. The Click Reaction (Master Mix Approach)
  • Step: Prepare a "Click Master Mix" in this exact order to prevent Cu(I) disproportionation:

    • Ligand (BTTAA): 6 µL (100 µM final)

    • CuSO4: 20 µL (1 mM final)

    • Vortex to complex the Copper-Ligand.

    • Azide-PEG3-Biotin: 10 µL (100 µM final)

    • TCEP: 20 µL (1 mM final) -> Solution typically turns clear/colorless.

  • Step: Add 56 µL of Master Mix to the 1 mL lysate.

  • Step: Vortex and incubate 1 hour at RT.

3. Protein Precipitation & Wash
  • Step: Add 600 µL Methanol, 150 µL Chloroform, 450 µL H2O. Vortex vigorously.

  • Step: Spin 14,000 x g for 5 min. (Protein forms a "disc" at the interface).

  • Step: Remove top and bottom layers, keeping the disc.

  • Step: Wash disc with 500 µL Methanol. Air dry.

  • Why this matters: This removes unreacted biotin-azide, which would otherwise saturate the Streptavidin beads in the next step.

4. Enrichment & Digestion
  • Step: Resuspend pellet in 1.2% SDS/PBS. Heat to 85°C for 5 min.

  • Step: Dilute to 0.2% SDS with PBS. Add Streptavidin-Agarose beads.

  • Step: Rotate overnight at 4°C.

  • Step: Wash beads (1% SDS, then PBS, then Water).

  • Step: Perform On-Bead Tryptic Digestion for LC-MS/MS analysis.

ABPP_Workflow Lysis Cell Lysis (1 mg/mL) Probe Probe Labeling (FP-Alkyne, 1hr) Lysis->Probe Functional Targeting Click CuAAC Reaction (Cu/BTTAA/Biotin-Azide) Probe->Click Covalent Tagging Precip MeOH/CHCl3 Precipitation Click->Precip Remove Excess Reagents Enrich Streptavidin Enrichment Precip->Enrich Solubilize & Bind Digest On-Bead Tryptic Digest Enrich->Digest Wash & Cleave MS LC-MS/MS Analysis Digest->MS Peptide ID

Caption: Workflow for Activity-Based Protein Profiling (ABPP) utilizing CuAAC for biotinylation and enrichment.

Part 5: Decision Matrix

Use this matrix to select the correct reagent for your experiment.

Scenario Recommended Chemistry Why?
Complex Lysates (High Protein) CuAAC (with BTTAA) Smallest tags ensure the probe doesn't block the active site; Copper is safe in lysates.
Live Cell Surface Labeling SPAAC (DBCO) No copper toxicity. The bulky DBCO group is tolerated on the cell surface.
Intracellular Live Imaging IEDDA (TCO/Tetrazine) Extremely fast kinetics are required to outpace cellular turnover; highly specific.[10]
Pulse-Chase Experiments IEDDA The speed allows for very short "pulse" windows (minutes vs hours).
Dual Labeling SPAAC + IEDDA These two are orthogonal to each other, allowing simultaneous visualization of two targets.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[2] Journal of the American Chemical Society. Link

  • Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[2] Journal of the American Chemical Society. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie (Comparison of THPTA vs BTTAA). Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[11][8] Chemistry & Biology. Link

Sources

A Senior Application Scientist's Guide to Enrichment Strategies for Alkyne-Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of chemical biology and proteomics, the ability to selectively isolate and identify proteins that have been metabolically or chemically labeled is paramount. Alkyne-labeled probes, incorporated into biomolecules through techniques like Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) or Activity-Based Protein Profiling (ABPP), have become indispensable tools. However, the successful identification of these tagged proteins hinges on a critical downstream step: enrichment. This guide provides a detailed, side-by-side comparison of prevalent enrichment strategies for alkyne-labeled peptides, offering field-proven insights and supporting experimental data to guide your research.

The Central Role of Bio-Orthogonal Chemistry

The enrichment of alkyne-labeled peptides almost universally relies on the principles of bio-orthogonal chemistry, specifically click chemistry. This family of reactions is characterized by its high efficiency, specificity, and biocompatibility, allowing for the covalent linkage of a reporter molecule (like biotin) to the alkyne-tagged peptide in a complex biological sample without cross-reactivity. The two most common forms of click chemistry employed for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Enrichment Strategies: A Head-to-Head Comparison

The primary goal of any enrichment strategy is to capture the alkyne-labeled peptides with high efficiency and specificity, minimizing the co-purification of non-specific binders that can complicate downstream analysis by mass spectrometry. The most common approach involves the use of an azide-functionalized biotin tag, which, once "clicked" onto the alkyne-labeled peptide, allows for affinity purification using streptavidin-coated beads.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Overview: CuAAC is the "gold standard" for click chemistry, renowned for its rapid reaction kinetics and high yield. This reaction involves the use of a copper(I) catalyst to covalently link a terminal alkyne with an azide, forming a stable triazole ring. For peptide enrichment, this typically involves reacting the alkyne-labeled peptides with an azide-biotin tag in the presence of a Cu(I) source.

Experimental Workflow:

CuAAC_Workflow cluster_labeling Sample Preparation cluster_click Click Reaction (CuAAC) cluster_enrichment Affinity Purification cluster_analysis Downstream Analysis P Alkyne-labeled Peptides R Add Azide-Biotin, Cu(I) Catalyst, Ligand (e.g., TBTA) P->R React S Streptavidin Beads R->S Incubate W Wash Steps S->W Bind & Wash E Elution W->E Elute Peptides MS LC-MS/MS E->MS Analyze

Caption: Workflow for CuAAC-based enrichment of alkyne-labeled peptides.

Detailed Protocol for CuAAC Enrichment:

  • Sample Preparation: Start with a lysate containing alkyne-labeled proteins, which is then digested into peptides using an appropriate protease (e.g., trypsin).

  • Click Reaction Mixture: In a microcentrifuge tube, combine the peptide mixture with azide-biotin (e.g., Azide-PEG3-Biotin).

  • Catalyst Preparation: Freshly prepare the catalyst solution by mixing a copper(II) sulfate (CuSO₄) solution with a reducing agent like sodium ascorbate to generate the active Cu(I) species. The addition of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is crucial to stabilize the Cu(I) catalyst and enhance reaction efficiency.

  • Reaction Incubation: Add the catalyst to the peptide-azide mixture and incubate at room temperature for 1-2 hours.

  • Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate to allow for the binding of the biotinylated peptides.

  • Washing: Perform a series of stringent washes to remove non-specifically bound peptides. This is a critical step for ensuring a clean final sample. Wash buffers typically include high salt concentrations and detergents (e.g., SDS).

  • Elution: Elute the captured peptides from the streptavidin beads. This can be achieved through various methods, including boiling in a sample buffer containing biotin, on-bead digestion with a different protease, or using cleavable linkers.

  • Analysis: The enriched peptides are then ready for analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Expertise & Experience Insights:

  • Causality of Component Choice: The use of a ligand like TBTA is not merely an additive; it prevents the oxidation of Cu(I) to the inactive Cu(II) state and reduces potential copper-induced damage to the peptides. The choice of reducing agent is also critical; sodium ascorbate is widely used due to its effectiveness and biocompatibility.

  • Trustworthiness through Self-Validation: A well-designed CuAAC experiment should include a negative control, such as a sample that was not metabolically labeled with the alkyne tag but is subjected to the same enrichment protocol. The absence of enriched peptides in the control sample validates the specificity of the enrichment process.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Mechanistic Overview: SPAAC offers a significant advantage over CuAAC by eliminating the need for a cytotoxic copper catalyst. This is achieved by using a strained cyclooctyne (e.g., dibenzocyclooctyne, DIBO, or bicyclo[6.1.0]nonyne, BCN) that reacts spontaneously with an azide. The inherent ring strain of the cyclooctyne provides the activation energy for the reaction.

Experimental Workflow:

SPAAC_Workflow cluster_labeling Sample Preparation cluster_click Click Reaction (SPAAC) cluster_enrichment Affinity Purification cluster_analysis Downstream Analysis P Alkyne-labeled Peptides R Add Cyclooctyne-Biotin (e.g., DIBO-Biotin) P->R React S Streptavidin Beads R->S Incubate W Wash Steps S->W Bind & Wash E Elution W->E Elute Peptides MS LC-MS/MS E->MS Analyze

Caption: Workflow for SPAAC-based enrichment of alkyne-labeled peptides.

Detailed Protocol for SPAAC Enrichment:

The protocol for SPAAC is similar to CuAAC, with the key difference being the click reaction step.

  • Sample Preparation: As with CuAAC, start with a digested peptide mixture from an alkyne-labeled sample.

  • Click Reaction: Add the cyclooctyne-biotin reagent (e.g., DIBO-biotin) to the peptide mixture.

  • Reaction Incubation: Incubate the reaction, typically for 1-4 hours at room temperature or 37°C. The reaction kinetics of SPAAC are generally slower than CuAAC.

  • Enrichment, Washing, Elution, and Analysis: These steps are identical to those described for the CuAAC workflow.

Expertise & Experience Insights:

  • Causality of Reagent Choice: The choice of cyclooctyne can impact reaction efficiency and specificity. For example, DIBO and BCN have different reaction rates and hydrophobicities, which can influence the outcome of the experiment.

  • Trustworthiness and Controls: Similar to CuAAC, a non-labeled control is essential to validate the specificity of the SPAAC enrichment. Additionally, comparing the enrichment efficiency with a parallel CuAAC experiment can provide valuable insights into the optimal method for a particular biological system.

Performance Comparison: CuAAC vs. SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Kinetics Very fast (typically complete within 1-2 hours)Slower than CuAAC (may require longer incubation times, 1-4 hours or more)
Catalyst Requirement Requires a Cu(I) catalyst, which can be cytotoxic.No catalyst is required, making it suitable for in vivo applications.
Potential for Side Reactions The copper catalyst can potentially induce peptide fragmentation or modifications.Generally considered more bio-orthogonal with fewer side reactions.
Reagent Accessibility Azide-biotin reagents are widely available and relatively inexpensive.Cyclooctyne-biotin reagents are often more expensive.
Efficiency Generally considered highly efficient for peptide labeling and enrichment.Efficiency can be slightly lower than CuAAC, depending on the specific cyclooctyne used.
Specificity High, but stringent washing is crucial to remove non-specific binders.High, with potentially lower non-specific binding due to the absence of a metal catalyst.

Advanced and Alternative Strategies

While CuAAC and SPAAC followed by streptavidin-biotin affinity purification are the most common methods, other strategies have been developed to address specific challenges.

Cleavable Linkers

A significant challenge in traditional enrichment is the elution of peptides from streptavidin beads, which can be inefficient or require harsh conditions that are incompatible with downstream analysis. The use of cleavable linkers in the azide-biotin reagent provides an elegant solution. These linkers can be cleaved by a specific chemical or enzymatic treatment, allowing for the gentle release of the captured peptides.

On-Bead Digestion

For protein-level enrichment, proteins can be captured on the beads, and the tryptic digestion can be performed directly on the beads. This can help to reduce sample complexity and improve the identification of lower-abundance proteins.

Concluding Remarks

The choice between CuAAC and SPAAC for the enrichment of alkyne-labeled peptides depends on the specific experimental context. CuAAC remains a robust and highly efficient method for in vitro applications where the potential cytotoxicity of copper is not a concern. Its rapid kinetics and the lower cost of reagents make it an attractive option. On the other hand, SPAAC is the preferred method for applications in living cells or organisms, where the presence of a copper catalyst is undesirable. While its kinetics are slower, the high degree of bio-orthogonality and the absence of catalyst-induced side reactions are significant advantages.

Ultimately, the success of any enrichment strategy relies on careful optimization and the inclusion of appropriate controls. By understanding the underlying chemical principles and the practical considerations of each method, researchers can confidently select and implement the most suitable approach for their scientific questions.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available from: [Link]

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